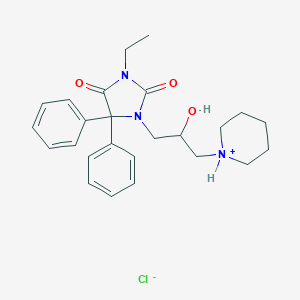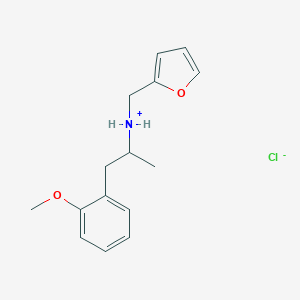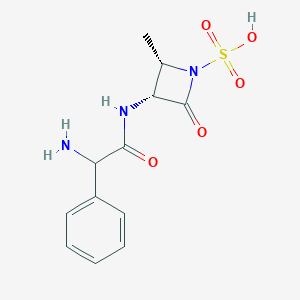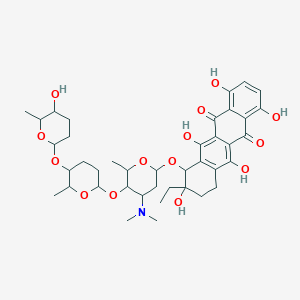
Obelmycin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Obelmycin E is a natural product that belongs to the family of ansamycin antibiotics. It was first discovered in the late 1960s and has since been the subject of extensive research due to its potential therapeutic properties. Obelmycin E has been found to exhibit potent cytotoxic activity against cancer cells, making it a promising candidate for the development of new cancer treatments.
Aplicaciones Científicas De Investigación
Antibacterial and Anticancer Properties
Obelmycin E, identified as an analogue of Rhodomycin, shows significant antibacterial activity, particularly against Gram-positive bacteria. It also exhibits cytotoxicity against certain cancer cell lines. For instance, Obelmycin, along with other analogues, demonstrated an IC50 of 8.8 μg/ml against the HeLa cell line, although no cytotoxicity was found against L929, highlighting its potential in cancer treatment (Holkar et al., 2013).
Drug Delivery and Sensing Techniques
Recent advancements in drug delivery systems have emphasized the need for efficient methods to deliver Obelmycin E and similar compounds. For example, innovative approaches like photochemical internalization, ultrasound, and nanoparticle formation have been explored to enhance the drug's therapeutic efficacy and reduce side effects. These methods aim to provide targeted drug delivery, which is crucial for maximizing the clinical benefits of Obelmycin E in cancer therapy (Yu et al., 2016).
Role in DNA Damage and Repair
Obelmycin E, like other bleomycins, targets DNA, causing strand breaks and oxidative damage. This mechanism is central to its effectiveness in cancer treatment. Studies have shown that Obelmycin E induces DNA damage, which plays a critical role in its anticancer properties. The understanding of this process is essential for optimizing its clinical use and reducing potential toxicities (Bolzán & Bianchi, 2018).
Molecular Interactions and Mechanisms
Exploring the molecular interactions of Obelmycin E with DNA and other cellular components provides insights into its mechanism of action. For example, studies focusing on the interaction between Obelmycin E and nucleic acids have utilized techniques like electrochemical impedance spectroscopy to understand these interactions at a molecular level. This research helps in developing more effective drug formulations and understanding the drug's pharmacodynamics (Erdem & Congur, 2013).
Implications for Immune System Interaction
Obelmycin E has been observed to interact with the immune system in complex ways, impacting both tumor cell death and the proliferation of regulatory T cells. This dual effect suggests that while Obelmycin E can enhance anticancer immune responses, it may also trigger mechanisms that counteract these effects, such as the expansion of regulatory T cells. Understanding this ambivalent role is crucial for developing strategies that maximize its antitumor effects while minimizing potential adverse immune responses (Bugaut et al., 2013).
Propiedades
Número CAS |
107826-17-5 |
|---|---|
Nombre del producto |
Obelmycin E |
Fórmula molecular |
C30H30N4O8 |
Peso molecular |
771.8 g/mol |
Nombre IUPAC |
10-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H53NO14/c1-7-40(49)15-14-20-29(35(46)33-32(34(20)45)36(47)30-23(43)8-9-24(44)31(30)37(33)48)39(40)55-28-16-21(41(5)6)38(19(4)52-28)54-27-13-11-25(18(3)51-27)53-26-12-10-22(42)17(2)50-26/h8-9,17-19,21-22,25-28,38-39,42-46,49H,7,10-16H2,1-6H3 |
Clave InChI |
DEMGNRGNMQOOAO-UHFFFAOYSA-N |
SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O |
SMILES canónico |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O |
Sinónimos |
obelmycin E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate](/img/structure/B218218.png)
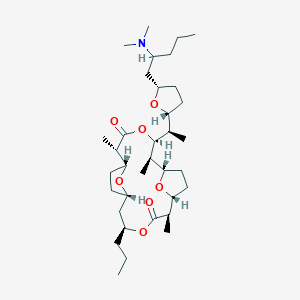
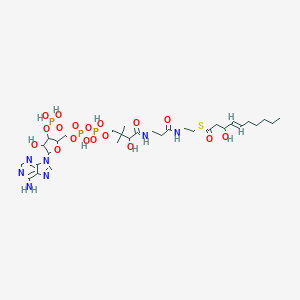
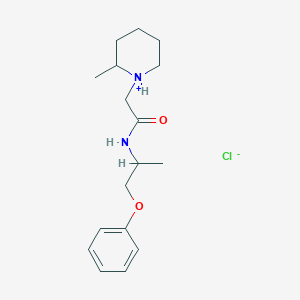
![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)

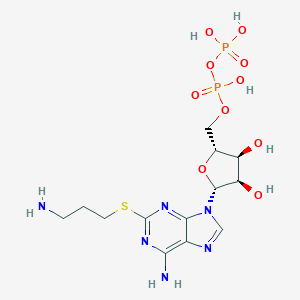
![Sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B218284.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)

